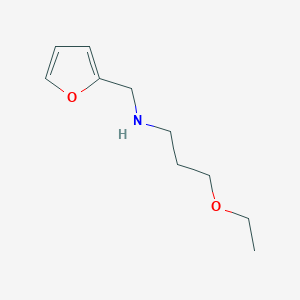

N-(3-ethoxypropyl)-N-(2-furylmethyl)amine

Description

N-(3-ethoxypropyl)-N-(2-furylmethyl)amine is a secondary amine featuring a 3-ethoxypropyl group and a furan-2-ylmethyl substituent.

Properties

IUPAC Name |

3-ethoxy-N-(furan-2-ylmethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-2-12-7-4-6-11-9-10-5-3-8-13-10/h3,5,8,11H,2,4,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVXJJBDGXLPDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-ethoxypropyl)-N-(2-furylmethyl)amine is an organic compound with significant potential in biological applications due to its unique structural features. Its molecular formula is C13H24N2O2, and it has a molecular weight of 240.34 g/mol. The compound features both an ethoxy and a furyl group, which may enhance its reactivity and biological activity.

The biological activity of N-(3-ethoxypropyl)-N-(2-furylmethyl)amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the furylmethyl group suggests that it may participate in hydrogen bonding and π-π stacking interactions , potentially leading to modulation of enzymatic activity or receptor signaling pathways. This interaction profile positions the compound as a candidate for further pharmacological studies.

Research Findings

Preliminary research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting that N-(3-ethoxypropyl)-N-(2-furylmethyl)amine may possess similar activities.

Table 1: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | Antifungal | |

| N,N-Diethyl-m-toluamide (DEET) | Insect repellent | |

| N,N-Dimethyltryptamine (DMT) | Psychoactive | |

| N-(2-Furanylmethyl)-N,N-dimethylamine | Antimicrobial |

Case Studies

- Anticancer Potential : A study investigating the cytotoxic effects of structurally similar compounds demonstrated significant inhibition of cell growth in MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 45 to 97 nM. This suggests that N-(3-ethoxypropyl)-N-(2-furylmethyl)amine could be evaluated for similar anticancer efficacy .

- Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of related diamines, indicating that N-(3-ethoxypropyl)-N-(2-furylmethyl)amine might also exhibit effective antimicrobial action against various pathogens.

Synthesis Methods

The synthesis of N-(3-ethoxypropyl)-N-(2-furylmethyl)amine typically involves the reaction of ethane-1,2-diamine with 3-ethoxypropyl chloride and 2-furylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions may include:

- Temperature : 50-70°C

- Solvent : Anhydrous ethanol or methanol

- Reaction Time : 12-24 hours

The compound can undergo various chemical reactions, including oxidation and reduction, which may further enhance its biological activity. For example:

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Can be reduced using lithium aluminum hydride.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Furylmethyl Amines

N-(furan-2-ylmethyl)-2-methylpropan-1-amine (CAS 58924-66-6)

- Structure : Replaces the 3-ethoxypropyl group with an isobutyl (2-methylpropyl) chain.

- Molecular Formula: C₉H₁₅NO vs. C₁₁H₁₇NO₂ (estimated for the target compound).

- Key Differences :

N-[1-(2-furyl)ethyl]-N-(2-furylmethyl)amine

- Structure : Features dual furyl groups (one ethyl-linked, one methyl-linked).

- Molecular Formula: C₁₁H₁₃NO₂ (191.23 g/mol).

- Key Differences :

Ethoxypropyl-Containing Amines

N-(5-Bromo-4-methyl-2-pyridinyl)-N-(3-ethoxypropyl)amine

- Structure : Pyridine ring replaces the furan system.

- Molecular Formula : C₁₁H₁₇BrN₂O (273.18 g/mol).

- Key Differences :

(2-CHLORO-6-FLUORO-BENZYL)-FURAN-2-YLMETHYL-AMINE

- Structure : Chloro-fluoro-benzyl group replaces the ethoxypropyl chain.

- Key Differences: Electron-withdrawing substituents (Cl, F) increase stability against oxidation.

Functional Group Modifications

Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine

- Structure: Trifluoropropyl and diethylaminoethyl groups.

- Molecular Formula : C₉H₁₉F₃N₂ (224.26 g/mol).

- Key Differences :

N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine

- Structure : Long dodecyl chain and diamine backbone.

- Molecular Formula : C₁₈H₄₁N₃ (299.54 g/mol).

- Key Differences :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| N-(3-ethoxypropyl)-N-(2-furylmethyl)amine | C₁₁H₁₇NO₂ | ~207.26 | Ether, furan | Moderate polarity, aromaticity |

| N-(furan-2-ylmethyl)-2-methylpropan-1-amine | C₉H₁₅NO | 153.22 | Isobutyl, furan | Lipophilic, low polarity |

| N-(5-Bromo-4-methyl-2-pyridinyl)-N-(3-ethoxypropyl)amine | C₁₁H₁₇BrN₂O | 273.18 | Pyridine, ethoxypropyl | Enhanced basicity, Br substituent |

| Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine | C₉H₁₉F₃N₂ | 224.26 | Trifluoropropyl, diethylamine | High electronegativity, stability |

| N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine | C₁₈H₄₁N₃ | 299.54 | Long alkyl chain, diamine | Lipophilic, metal chelation |

Key Research Findings

- Electronic Effects : The ethoxy group in N-(3-ethoxypropyl)-N-(2-furylmethyl)amine donates electrons via its oxygen, stabilizing positive charges in protonated states. This contrasts with trifluoropropyl-containing amines, where electron withdrawal dominates .

- Pyridine analogs (e.g., ) are more common in kinase inhibitors .

- Synthetic Accessibility : Ethoxypropyl amines are typically synthesized via nucleophilic substitution or reductive amination, while fluorinated analogs require specialized reagents like TBAF () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.